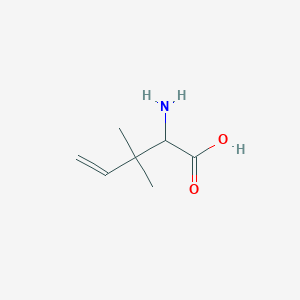
2-amino-3,3-dimethylpent-4-enoic acid
説明
2-Amino-3,3-dimethylpent-4-enoic acid is a chemical compound that is not widely documented in the literature. It is a derivative of amino acids, which are the building blocks of proteins . The compound has a molecular weight of 143.18 and a molecular formula of C7H13NO2 .
Molecular Structure Analysis
The InChI code for 2-amino-3,3-dimethylpent-4-enoic acid is 1S/C7H13NO2/c1-4(2)5(3)6(8)7(9)10;/h6H,8H2,1-3H3,(H,9,10);1H . This indicates that the compound has a specific arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
2-Amino-3,3-dimethylpent-4-enoic acid is a solid at room temperature . Its solubility and other physical and chemical properties are not well-documented in the available literature.科学的研究の応用
β-Turn and β-Hairpin Mimicry : 2-amino-3,3-dimethylpent-4-enoic acid (ADPA) has been studied for its ability to mimic glycylglycine, particularly in promoting specific local (β-turn) and nonlocal (β-hairpin) conformations in peptides. This research explored the conformational analysis of molecules containing ADPA, which is a significant aspect in peptide research (Gardner, Liang, & Gellman, 1999).
Crystal Structure Analysis : The compound 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid has been synthesized and its crystal structure analyzed, which is relevant for understanding molecular interactions and properties (Kumar et al., 2017).
Synthesis of Enol Ether Amino Acids : Research into the synthetic access to β,γ-enol ether amino acids like L-2-amino-4-methoxy-trans-but-3-enoic acid has been conducted. This research provides insights into the synthesis of specialized amino acids (Alks & Sufrin, 1990).
Meteoritic Amino Acids Analysis : Studies on meteoritic amino acids, including the analysis of stereoisomers of 2-amino-2,3-dimethylpentanoic acid from the Murchison meteorite, provide insights into the asymmetric influence on organic chemical evolution before the origin of life (Cronin & Pizzarello, 1997).
Molecular Structure Studies : Investigations into the molecular structure of N-Phenylmaleamic acid, a compound related to 2-amino-3,3-dimethylpent-4-enoic acid, have been conducted to understand its planarity and hydrogen bonding patterns (Lo & Ng, 2009).
Analogues of GABA : Synthesis and resolution of 2-methyl analogues of GABA, which include structures related to 2-amino-3,3-dimethylpent-4-enoic acid, have been studied. This research is relevant for understanding the neurotransmitter GABA and its analogues (Duke et al., 2004).
Enzymatic Inhibition Studies : L-2-Amino-4-methoxy-cis-but-3-enoic acid has been synthesized and found to be an extremely potent inhibitor of ATP: L-methionine adenosyltransferase isozymes, which is significant in biochemical and pharmacological research (Sufrin, Lombardini, & Keith, 1982).
特性
IUPAC Name |
2-amino-3,3-dimethylpent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-7(2,3)5(8)6(9)10/h4-5H,1,8H2,2-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAGCAJADTYGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3,3-dimethylpent-4-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(6-ethoxypyridin-3-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B6425032.png)
![5-{[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B6425036.png)
![2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6425040.png)
![{[1-(1-benzothiophen-3-yl)propan-2-yl]carbamoyl}methyl acetate](/img/structure/B6425051.png)
![1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6425053.png)
![2-(4-{[1-(1-benzothiophen-3-yl)propan-2-yl]sulfamoyl}phenoxy)acetamide](/img/structure/B6425060.png)
![3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea](/img/structure/B6425064.png)
![4-[(5-bromofuran-2-yl)methyl]piperazin-2-one](/img/structure/B6425083.png)

![tert-butyl N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate](/img/structure/B6425090.png)

![2-({8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}sulfonyl)acetic acid](/img/structure/B6425093.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425110.png)
![N'-[(2-methoxyphenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425131.png)